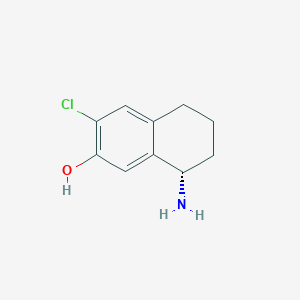
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid is a synthetic organic compound that belongs to the class of benzodioxines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting a suitable dihydroxybenzene derivative with a dihalomethane compound under basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be achieved using a fluorinating agent such as Selectfluor.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically involving the reaction of a suitable intermediate with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN), organolithium compounds
Major Products Formed
Oxidation: Corresponding oxidized derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid
- 7-bromo-5-chloro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid
- 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-methyl ester
Uniqueness
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid is unique due to the specific combination of bromine, fluorine, and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10BrFO4 |
|---|---|
Molecular Weight |
305.10 g/mol |
IUPAC Name |
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO4/c1-11(2)4-16-6-3-5(12)7(10(14)15)8(13)9(6)17-11/h3H,4H2,1-2H3,(H,14,15) |
InChI Key |
KIRAIENRZSCLIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC(=C(C(=C2O1)F)C(=O)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



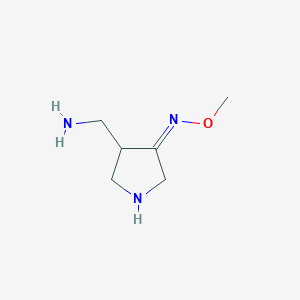
![2-Bromo-7-(3,5-difluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226336.png)
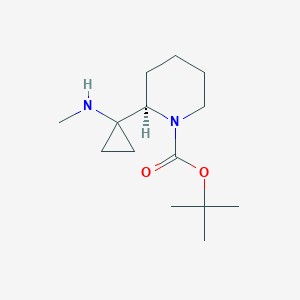
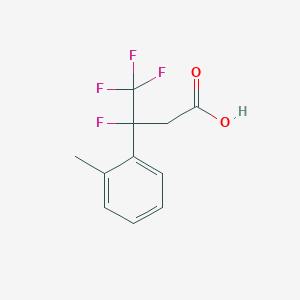
![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)

![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)
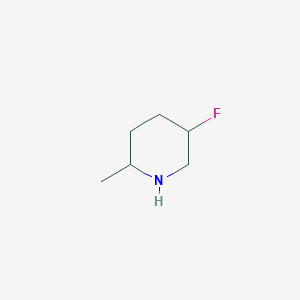

![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)

